4-(4-bromo-1H-pyrazol-1-yl)pyrimidine

Overview

Description

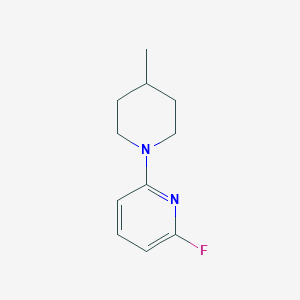

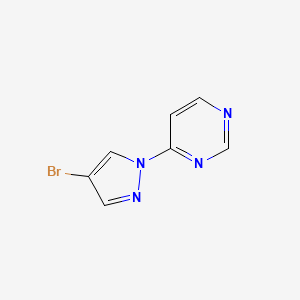

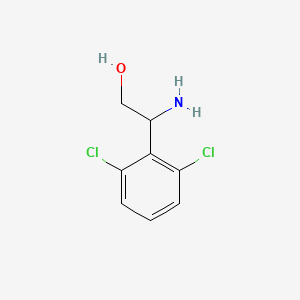

“4-(4-bromo-1H-pyrazol-1-yl)pyrimidine” is a compound with the CAS Number: 1248031-16-4. It has a molecular weight of 225.05 . The compound is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name of the compound is this compound. The InChI code is 1S/C7H5BrN4/c8-6-3-11-12(4-6)7-1-2-9-5-10-7/h1-5H .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 225.05 .Scientific Research Applications

Design and Synthesis of Bioactive Compounds

One notable application of 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine derivatives is in the design and synthesis of bioactive compounds targeting specific biological pathways. For example, Radi et al. (2013) described the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. The study highlighted the importance of the bromine atom for interaction with the mutant, leading to the development of compounds with significant activity against leukemia cells (Radi et al., 2013).

Anticancer and Antiviral Agents

Pyrazolo[3,4-d]pyrimidines, including derivatives of this compound, have been explored for their potential as anticancer and antiviral agents. Vignaroli et al. (2017) presented a study on pyrazolo[3,4-d]pyrimidine prodrugs with enhanced pharmacokinetic and therapeutic properties, demonstrating significant in vitro cytotoxicity against human glioblastoma cells and in vivo efficacy in an orthotopic glioblastoma model (Vignaroli et al., 2017).

Drug Delivery Systems

Improving the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, including water solubility, has been a critical area of research. Vignaroli et al. (2016) explored albumin nanoparticles and liposomes as drug delivery systems for pyrazolo[3,4-d]pyrimidines, showing that encapsulation can effectively overcome poor water solubility and enhance antineuroblastoma activity (Vignaroli et al., 2016).

Fluorescent Compounds for Biological Applications

Götzinger et al. (2016) developed a methodology for the synthesis of donor-, acceptor-, and donor-acceptor-substituted pyrazoles, utilizing a one-pot approach that includes derivatives of this compound. These compounds exhibited significant fluorescence with potential applications in biological imaging and sensing (Götzinger et al., 2016).

Inhibitors of Human Enzymes

Munier-Lehmann et al. (2015) identified 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines as potent inhibitors of the human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthetic pathway. This study showcased the antiviral properties of these compounds, highlighting their potential as antiviral agents (Munier-Lehmann et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase .

Mode of Action

It is reported that 4-substituted pyrazoles, a group to which this compound belongs, can act as inhibitors of liver alcohol dehydrogenase . This suggests that 4-(4-bromo-1H-pyrazol-1-yl)pyrimidine might interact with its targets by binding to the active site and preventing the normal substrate from binding, thereby inhibiting the enzyme’s activity.

Biochemical Pathways

Given its potential role as an inhibitor of liver alcohol dehydrogenase , it could be inferred that it might affect the alcohol metabolism pathway. Inhibition of this enzyme would slow down the conversion of alcohol to acetaldehyde, potentially leading to an accumulation of alcohol in the body.

Result of Action

Given its potential role as an inhibitor of liver alcohol dehydrogenase , it could be inferred that it might lead to an accumulation of alcohol in the body at the molecular level, which could have various cellular effects.

Biochemical Analysis

Biochemical Properties

4-(4-bromo-1H-pyrazol-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to inhibit liver alcohol dehydrogenase, an enzyme crucial for the metabolism of alcohols . Additionally, this compound can act as an inhibitor of oxidative phosphorylation, affecting the ATP exchange reaction and calcium uptake . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This modulation can lead to changes in neural signaling and behavior. Furthermore, the compound’s impact on oxidative stress markers, such as malondialdehyde (MDA), indicates its role in cellular oxidative damage and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with liver alcohol dehydrogenase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of cells.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its application in research. The compound is relatively stable under standard storage conditions, but its long-term effects on cellular function require careful examination. Studies have shown that prolonged exposure to the compound can lead to cumulative oxidative damage and alterations in cellular metabolism . These temporal effects underscore the importance of monitoring the compound’s stability and degradation products during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may induce adverse effects, such as oxidative stress and neurotoxicity . These dose-dependent effects highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as liver alcohol dehydrogenase and acetylcholinesterase, influencing their activity and the overall metabolic flux . The compound’s impact on oxidative phosphorylation and ATP production further underscores its role in cellular energy metabolism . Understanding these metabolic interactions is essential for elucidating the compound’s biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may assist in its transport and localization within specific cellular compartments, influencing its bioavailability and activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound may localize to specific organelles, such as mitochondria, where it can influence oxidative phosphorylation and ATP production . Post-translational modifications and targeting signals may also direct the compound to particular cellular compartments, modulating its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-3-11-12(4-6)7-1-2-9-5-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLMNBQRJUGUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B1526457.png)

![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)

![[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol](/img/structure/B1526463.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)